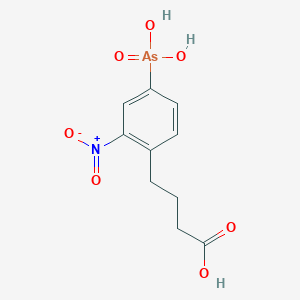![molecular formula C18H11BrCl4N2S2 B14722948 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine CAS No. 6308-37-8](/img/structure/B14722948.png)
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids. This particular compound is characterized by the presence of bromine and dichlorophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine precursor followed by the introduction of dichlorophenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or dichlorophenyl groups, potentially leading to debromination or dechlorination.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of inhibitors or activators with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and dichlorophenyl groups can form specific binding interactions, while the sulfanyl groups may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine is unique due to the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The dichlorophenyl groups also enhance the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
6308-37-8 |
|---|---|
Formule moléculaire |
C18H11BrCl4N2S2 |
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
5-bromo-4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H11BrCl4N2S2/c19-16-17(26-7-10-1-3-12(20)5-14(10)22)24-9-25-18(16)27-8-11-2-4-13(21)6-15(11)23/h1-6,9H,7-8H2 |
Clé InChI |
NFWZRYBROWIQFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSC2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


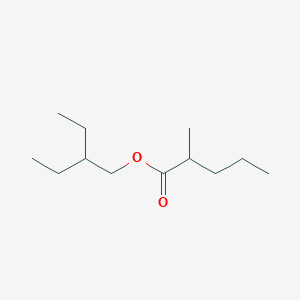
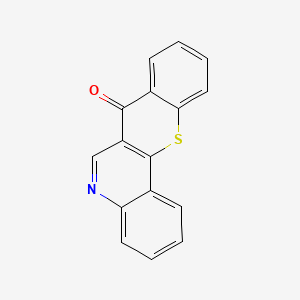
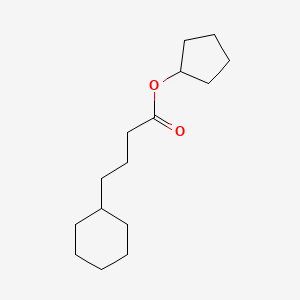
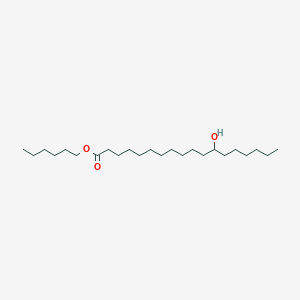


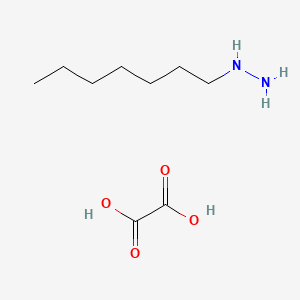
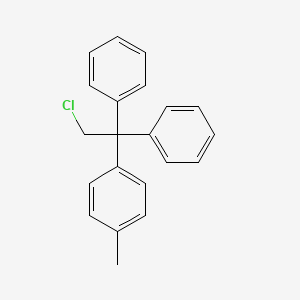
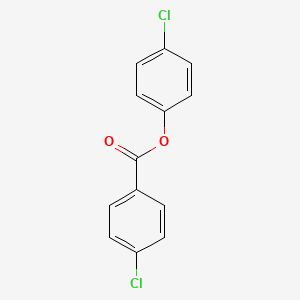

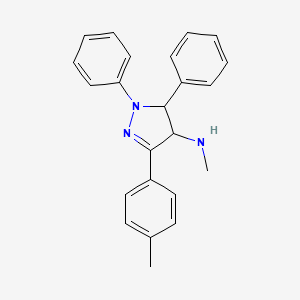
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)

